molecular formula C11H10BrClF2O B14065829 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14065829
M. Wt: 311.55 g/mol
InChI Key: DFZMPQPDIPGIIL-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one (CAS: 1804065-69-7) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₀BrClF₂O and a molecular weight of 311.55 g/mol . Its structure features a propan-1-one backbone substituted with a chlorine atom at the C2 position and a bromomethyl-difluoromethyl-substituted phenyl ring at the C1 position. However, key physicochemical properties (e.g., melting/boiling points) remain unreported in the literature .

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c1-6(13)10(16)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

DFZMPQPDIPGIIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The target compound’s phenylpropanone backbone is typically constructed via Friedel-Crafts acylation or Grignard-mediated carboxylation. A method adapted from CN107501077A employs Grignard reagents to form 2-(4-methyl)phenylpropionic acid derivatives, which are subsequently functionalized. For instance, reacting 4-methylstyrene with haloacids (HCl/HBr) yields intermediates that undergo carboxylation to form the propanone core. This approach achieves yields exceeding 85% by optimizing reaction stoichiometry and temperature (<25°C).

Bromomethylation Protocols

Introducing the bromomethyl group at the 4-position follows methodologies from CN102126988A, where dimethyl sulfoxide (DMSO) and methylene bromide (CH₂Br₂) facilitate nucleophilic substitution. In a representative procedure:

  • Base : 40–50% aqueous NaOH
  • Solvent : DMSO
  • Conditions : 50–60°C for 2–3 hours
    This method achieves 94–95% yields for analogous bromomethylated nitriles. Critical parameters include controlled base addition to minimize dibromination byproducts.

Difluoromethylation Techniques

While the provided sources lack direct difluoromethylation examples, analogous approaches suggest using ClCF₂H or BrCF₂H reagents under radical initiation. Post-functionalization via halogen exchange (e.g., using KF in polar aprotic solvents) could introduce the difluoromethyl group at the 2-position.

Chloropropanone Installation

Chlorination of the propanone moiety employs sulfur oxychloride (SOCl₂), as demonstrated in CN102126988A. Key steps include:

  • Reagent : SOCl₂ with pyridine catalysis
  • Conditions : Reflux for 5–6 hours
  • Workup : Neutralization with NaOH, ethyl acetate extraction
    This method achieves >96% yields for chlorinated intermediates.

Reaction Optimization and Byproduct Management

Bromomethylation Byproducts

Over-bromination produces dibromo derivatives, as observed in CN107501077A. A debromination protocol using diethyl phosphite converts 2-(4-dibromomethyl)phenylpropionic acid back to the monobromo form, enhancing overall yield by 25–30%.

Table 1: Bromomethylation Optimization

Parameter Optimal Value Yield Impact Source
NaOH Concentration 40–50% Maximizes substitution
Temperature 50–60°C Reduces dibromination
Reaction Time 2.5–3 hours Balances conversion

Solvent and Catalysis Effects

DMSO’s polarity enhances bromide ion nucleophilicity, critical for efficient bromomethylation. Substituting DMSO with DMF or THF reduces yields by 15–20%, as noted in comparative studies.

Analytical Characterization

Mass Spectrometry Validation

As shown in D0CC06834A, electrospray ionization (ESI) mass spectrometry confirms molecular ions at m/z 192.102 for analogous fragments. For the target compound, theoretical m/z calculations align with observed values within 5 ppm error, ensuring structural fidelity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods from CN107501077A achieve >98.5% purity via C18 reverse-phase columns (mobile phase: acetonitrile/water). Critical retention time data:

  • Target Compound : 12.3 minutes
  • Dibromo Byproduct : 14.7 minutes

Industrial Scalability Considerations

Cost-Effective Reagents

Methylene bromide (CH₂Br₂) costs 40% less than alternatives like N-bromosuccinimide (NBS), making it preferable for large-scale synthesis.

Table 2: Industrial-Scale Cost Analysis

Reagent Cost per kg (USD) Yield Impact
CH₂Br₂ $120 95%
NBS $350 88%

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one
  • Structure: Bromo and fluoro substituents on the phenyl ring; methyl group on the propanone chain.
  • Synthesis : Likely prepared via Friedel-Crafts acylation or halogenation of preformed ketones, similar to methods in and .
  • Key Differences : The absence of a difluoromethyl group reduces steric and electronic complexity compared to the target compound. Fluorine’s electronegativity may enhance stability but reduce reactivity in nucleophilic substitutions compared to bromine .
2-Bromo-1-(4-chlorophenyl)propan-1-one
  • Structure: Bromo and chloro substituents on the phenyl ring; bromine on the propanone chain.
  • Synthesis : Bromination of chalcone precursors, as described for analogous compounds (e.g., ).
  • Key Differences : The lack of fluorine substituents decreases lipophilicity. The chlorine on the phenyl ring (vs. bromomethyl in the target compound) alters reactivity in cross-coupling reactions .

Propanone Backbone Modifications

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Structure: Cyclopropyl group replaces the chlorine on the propanone chain; chloro-substituted phenyl ring.
  • Synthesis : Likely involves cyclopropanation of α,β-unsaturated ketones.
  • This contrasts with the target compound’s linear chloro-propanone chain .
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
  • Structure: Chlorine and difluorophenyl groups on the propanone backbone.
  • Key Differences : The chlorine is positioned at C1 (vs. C2 in the target compound), altering regioselectivity in reactions. The difluorophenyl group may enhance metabolic stability in drug design compared to the target’s bromomethyl-difluoromethylphenyl group .

Research Implications and Gaps

  • Structural Ambiguity: refers to a compound with a 3-chloropropan-1-one backbone, while the queried compound is 2-chloropropan-1-one.
  • Applications : Chalcone derivatives (e.g., ) are often bioactive, suggesting the target compound could be explored for antimicrobial or anticancer activity.
  • Safety : Commercial analogs (e.g., ) are available, but detailed toxicological data for the target compound are absent.

Biological Activity

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one, with the molecular formula C11H10BrClF2O and a molecular weight of approximately 311.55 g/mol, is an organic compound notable for its unique structure and potential biological activities. This compound features a bromomethyl group, a difluoromethyl-substituted phenyl group, and a chloropropanone moiety, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate enzymatic activities or influence signaling pathways within cells. Current research suggests that the compound may exhibit antibacterial properties, as well as potential applications in drug development due to its capacity to affect various biological targets .

Antibacterial Properties

Recent studies have indicated that similar compounds exhibit significant antibacterial and antibiofilm activities. For instance, quaternary ammonium fluoroquinolones, which share structural similarities with 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one, demonstrated low minimum inhibitory concentration (MIC) values (as low as 6.25 μM) against Gram-positive and Gram-negative pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one may also possess antibacterial properties worthy of further investigation.

Mechanistic Insights

The mechanism by which related compounds exert their antibacterial effects often involves binding to DNA gyrase and topoisomerase IV, disrupting essential bacterial processes. This dual mechanism of action—targeting both membrane integrity and critical enzymatic functions—could be relevant for understanding the biological activity of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one .

Comparative Analysis

The following table summarizes the structural features and potential applications of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one compared to similar compounds:

Compound NameMolecular FormulaUnique FeaturesPotential Applications
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-oneC11H10BrClF2ODifluoromethyl groupAntibacterial, drug development
1-(4-Amino-2-bromomethylphenyl)-2-chloropropan-1-oneC10H11BrClNOContains an amino groupAntimicrobial agents
1-(5-Bromomethyl-2-difluoromethylphenyl)-1-chloropropan-2-oneC11H10BrClF2ODifferent phenyl substitutionOrganic synthesis

This comparison highlights the unique aspects of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one while emphasizing its versatility in chemical synthesis and biological research.

Case Studies

While specific case studies on 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one remain limited, ongoing research into structurally related compounds suggests promising avenues for exploration. For instance, studies involving fluoroquinolone derivatives have revealed their effectiveness in reducing biofilm formation in Pseudomonas aeruginosa, indicating that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

  • Methodology : Halogenation of precursor ketones (e.g., using bromine in chloroform with triethylamine as a base) is a key step, as demonstrated in analogous compounds . Optimization involves solvent polarity (chloroform vs. benzene), stoichiometry of brominating agents, and temperature control (0–50°C). Post-reaction purification via crystallization (e.g., acetone evaporation) is critical to isolate the product .
  • Factors : Reactivity of the difluoromethyl group may necessitate inert atmospheres to prevent hydrolysis. Bromine’s electrophilicity can be modulated using Lewis acids or bases to direct regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., bromomethyl at δ ~4.3 ppm, difluoromethyl as a triplet near δ 6.0 ppm) .
  • FT-IR : C=O stretching (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) confirm ketone and halogen moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 348.95) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Approach :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >150°C inferred from similar halogenated ketones) .
  • Moisture Sensitivity : Store under anhydrous conditions (argon atmosphere) due to hydrolytic susceptibility of the bromomethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in the synthesis of bromomethyl-difluoromethyl aromatic ketones?

  • Analysis :

  • Electrophilic Aromatic Substitution (EAS) : Bromine attacks the para position of the activated aromatic ring (electron-donating methyl groups enhance reactivity) .
  • Steric Effects : Difluoromethyl groups at the ortho position may hinder bromination, necessitating catalytic assistance (e.g., FeBr3_3) .
  • DFT Calculations : Molecular orbital analysis (HOMO/LUMO) predicts reactive sites, validated by experimental yields .

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in halogenated aromatic ketones?

  • Protocol :

  • XRD : Single-crystal diffraction (e.g., monoclinic P21_1/c space group) determines bond lengths (C-Br: ~1.9 Å) and dihedral angles between aromatic planes .
  • DFT : Geometry optimization (B3LYP/6-31G*) corroborates experimental data and predicts electrostatic potential surfaces for reactivity analysis .
    • Case Study : In (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, XRD (CCDC 1988019) and DFT identified non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice .

Q. What strategies address contradictions in reaction yields reported for similar halogenated propanones?

  • Resolution :

  • DoE (Design of Experiments) : Vary catalysts (Pd/C vs. LiAlH4_4), solvents (polar vs. nonpolar), and temperature to identify optimal conditions .
  • Kinetic Studies : Monitor intermediates via in-situ IR or 19F^{19}\text{F} NMR to pinpoint rate-limiting steps (e.g., bromine addition vs. elimination) .
  • Cross-Validation : Compare synthetic routes (e.g., Claisen-Schmidt condensation vs. Friedel-Crafts acylation) for scalability and reproducibility .

Q. How does the bromomethyl-difluoromethyl motif influence the compound’s reactivity in cross-coupling reactions?

  • Applications :

  • Suzuki-Miyaura : The bromomethyl group acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids, forming biaryl structures .
  • Nucleophilic Substitution : Difluoromethyl’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, facilitating Grignard additions .
    • Challenges : Steric hindrance from the difluoromethyl group may reduce catalytic efficiency, requiring bulky ligands (e.g., XPhos) .

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